1-Methylcytosine

概要

説明

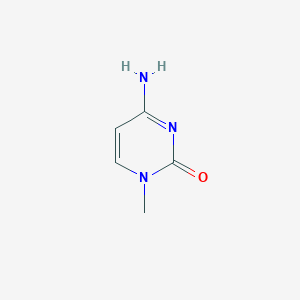

1-メチルシトシンは、DNA塩基シトシンのメチル化された形態です。 この化合物では、メチル基が6原子環の最初の原子に結合しており、シトシンとは区別されます 。 これは、イソグアニンと対になるハチモジDNAのヌクレオ塩基として使用されます 。 この化合物は、その独特の特性と用途から、さまざまな科学分野で重要です。

準備方法

1-メチルシトシンは、いくつかの方法で合成できます。 一般的なアプローチの1つは、制御された条件下でメチル化剤を使用してシトシンをメチル化することです 。 工業生産方法では、多くの場合、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が行われます .

化学反応の分析

1-メチルシトシンは、次のものを含むさまざまな化学反応を起こします。

酸化: この反応は酸化剤によって促進され、酸化された誘導体の形成につながります。

還元: 還元剤は、1-メチルシトシンをその還元形に変換できます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

1-メチルシトシンは、科学研究に多くの用途があります。

科学的研究の応用

Role in DNA Methylation and Gene Regulation

1-Methylcytosine is a crucial component of DNA methylation, a process that regulates gene expression. Methylation typically occurs at the 5-position of cytosine residues in DNA, leading to gene silencing. Research has shown that this compound can influence the activity of methyltransferases and demethylases, which are enzymes responsible for adding or removing methyl groups from DNA.

Case Study: Hydroquinone Exposure

A study demonstrated that hydroquinone exposure increases the activity of Ten Eleven Translocation 1 (TET1), a methylcytosine dioxygenase, resulting in elevated levels of 5-hydroxymethylcytosine and decreased overall DNA methylation. This finding highlights the role of this compound in modulating epigenetic states under environmental stress conditions .

Photophysical Properties and Stability

The photophysical properties of this compound have been extensively studied to understand its behavior under ultraviolet light exposure. Research indicates that this compound exhibits unique excited state dynamics influenced by solvent interactions, which can affect its stability and reactivity.

Experimental Findings: Ultrafast Dynamics

A comprehensive investigation into the ultrafast dynamics of this compound revealed that it undergoes non-radiative deactivation processes with significant solvent effects. The study utilized femtosecond time-resolved fluorescence techniques to observe these dynamics, providing insights into the molecular basis for its photostability .

Radical Formation and Electron Transfer

This compound participates in radical formation through electron transfer reactions, which are critical in understanding its chemical behavior in biological systems.

Study on Electron Transfer

Research using time-resolved Fourier-transform electron paramagnetic resonance (EPR) spectroscopy showed that radicals formed from electron transfer between cytosine derivatives, including this compound, can lead to significant biochemical transformations. This study elucidated the mechanisms behind radical stabilization and reactivity in aqueous environments .

Implications in Disease Mechanisms

The alteration of DNA methylation patterns involving this compound has been linked to various diseases, including cancer. The understanding of how this compound affects gene expression can provide insights into potential therapeutic targets.

Case Study: Cancer Research

In cancer biology, aberrant methylation patterns often lead to gene silencing associated with tumor suppressor genes. Studies have indicated that targeting the pathways involving this compound could reverse these silencing effects, offering a potential avenue for cancer treatment .

Synthetic Applications

This compound also finds applications in synthetic biology and drug design. Its structural properties make it a valuable model for studying nucleobase interactions and designing nucleic acid-based therapeutics.

Research on Nucleobase Analogues

Recent studies have explored the use of this compound as a model compound for developing new nucleobase analogues with enhanced stability and binding properties for therapeutic applications .

作用機序

1-メチルシトシンの作用機序には、DNAへの組み込みが関与し、そこでイソグアニンと対になります。 この対合は、DNAの安定性と構造に影響を与える可能性があり、遺伝子発現と調節に影響を与えます 。 分子標的は、メチル化が発生するDNA配列であり、関連する経路はエピジェネティックな調節に関連しています .

類似化合物との比較

1-メチルシトシンは、環の最初の原子における特定のメチル化により独特です。 類似の化合物には次のものがあります。

シトシン: メチル基のない親化合物。

5-メチルシトシン: 5位にメチル基を持つシトシンのメチル化形態。

イソグアニン: ハチモジDNAで1-メチルシトシンと対になるヌクレオ塩基.

これらの化合物は構造的な類似性を共有していますが、メチル化パターンと生物学的役割が異なり、1-メチルシトシンの独特の特性が強調されています .

生物活性

1-Methylcytosine (1mC) is a methylated derivative of the nucleobase cytosine, playing a significant role in various biological processes, particularly in the context of DNA methylation and epigenetic regulation. This article explores the biological activity of 1mC, highlighting its mechanisms, interactions, and implications in health and disease.

Overview of this compound

1mC is primarily known for its incorporation into nucleic acids, particularly in synthetic variants of DNA such as hachimoji DNA, where it pairs with isoguanine. Its structural modifications compared to unmodified cytosine influence its biochemical properties and biological functions.

1mC is involved in several critical biological processes:

- Gene Regulation : Methylation of cytosines in promoter regions typically leads to gene silencing. This mechanism is crucial for genomic imprinting and X-chromosome inactivation.

- DNA Repair and Stability : Methylated cytosines can affect the binding affinity of DNA repair proteins, influencing genomic stability. The presence of 1mC can alter the dynamics of DNA damage response pathways.

- Epigenetic Modifications : 1mC serves as a marker for epigenetic modifications that regulate gene expression without altering the underlying DNA sequence.

Case Studies

- Role in Cancer Biology : A study demonstrated that dysregulation of DNA methylation patterns, including those involving 1mC, is implicated in various cancers. For instance, the loss of methylation at specific loci was associated with increased tumorigenesis in mouse models .

- Neurodevelopmental Impacts : Research has shown that altered levels of 1mC influence neurodevelopmental processes. In animal models, abnormal expression of methyltransferases led to cognitive deficits linked to altered 1mC levels .

- Impact on Stem Cell Differentiation : The presence of 1mC has been shown to affect the differentiation potential of stem cells. In vitro studies indicated that manipulating 1mC levels could enhance or inhibit pluripotency markers in embryonic stem cells .

Data Table: Biological Functions and Implications of this compound

| Function | Description | Implications |

|---|---|---|

| Gene Regulation | Methylation leads to gene silencing | Important for development and disease |

| DNA Repair | Affects binding of repair proteins | Influences genomic stability |

| Epigenetic Modifications | Serves as a marker for epigenetic changes | Regulates gene expression |

| Cancer Association | Dysregulation linked to tumorigenesis | Potential target for therapy |

| Neurodevelopment | Alters cognitive functions in models with aberrant levels | Insights into neurodevelopmental disorders |

| Stem Cell Differentiation | Influences pluripotency and differentiation pathways | Potential for regenerative medicine |

Spectroscopic Studies

Recent studies employing advanced spectroscopic techniques have provided insights into the excited-state dynamics of 1mC. For example, femtosecond time-resolved fluorescence studies revealed a dark-natured state with a lifetime of approximately 5.7 picoseconds in aqueous solutions, indicating unique photophysical properties that could impact its biological roles . The solvent environment significantly affects the fluorescence dynamics of 1mC, which is crucial for understanding its behavior in biological systems.

特性

IUPAC Name |

4-amino-1-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZZUQOWRWFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149949 | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-47-0 | |

| Record name | 1-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1122-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J54NE82RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。